methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with an isoxazole and pyridine moiety, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods often employ high-throughput techniques and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: Suzuki–Miyaura coupling is frequently used to introduce different substituents onto the pyrazole ring.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .
Scientific Research Applications
METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-Amino-3-methyl-1-phenylpyrazole and 1-Methylpyrazole-4-boronic acid pinacol ester . Compared to these compounds, METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its fused isoxazole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N7O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-[[6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H19N7O4/c1-5-26-7-6-12(23-26)13-8-11(15-10(2)24-30-18(15)22-13)17(27)21-14-9-20-25(3)16(14)19(28)29-4/h6-9H,5H2,1-4H3,(H,21,27) |
InChI Key |
IUTKCXNUTBOCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(N(N=C4)C)C(=O)OC |
Origin of Product |
United States |
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